N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
The compound N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic organic molecule featuring a thiazole core fused with pyrazole moieties and a carboxamide side chain. Structural analogs and computational modeling may provide indirect insights into its behavior.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-8-11(13(18-19)22-2)12(21)15-6-4-10-9-23-14(17-10)20-7-3-5-16-20/h3,5,7-9H,4,6H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCHIOHAKNOPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrazoles
are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been a remarkable scaffold for the synthesis and development of many new promising drugs. They have confirmed biological as well as pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.
Thiazoles
, on the other hand, are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug).
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a compound featuring complex heterocyclic structures, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a combination of pyrazole and thiazole moieties, which are known for their significant biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors, including the formation of the pyrazole ring through reactions with hydrazine and α-haloketones to form the thiazole ring.
Biological Activities
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
Antimicrobial Activity
Numerous studies have reported that pyrazole derivatives possess significant antimicrobial properties. For instance, various synthesized pyrazoles have shown promising antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31 to 250 µg/mL .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1 | B. subtilis | 31 |
| 5 | E. coli | 250 |
| 4 | S. aureus | 62 |
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazoles have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways .
Anti-inflammatory Effects
Pyrazole derivatives have also demonstrated anti-inflammatory properties. For instance, certain compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential in treating inflammatory diseases .
The biological effects of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit kinases involved in signal transduction pathways that regulate cell growth and survival.
- Cytokine Modulation : It can modulate the production of cytokines, thereby influencing inflammatory responses.
Case Studies
A notable study investigated the efficacy of pyrazole derivatives in inhibiting Mycobacterium tuberculosis (Mtb). Compounds were screened against Mtb strains, demonstrating significant inhibitory activity compared to standard treatments .
Another study focused on the anti-inflammatory effects of pyrazole derivatives, where compounds exhibited comparable efficacy to established anti-inflammatory drugs like dexamethasone in reducing TNF-α levels in vitro .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazole exhibit considerable antimicrobial properties. For instance, studies indicate that these compounds can effectively inhibit bacterial strains such as Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) for various synthesized pyrazoles are as follows:
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1 | Bacillus subtilis | 31 |
| 5 | Escherichia coli | 250 |
| 4 | Staphylococcus aureus | 62 |
Anticancer Properties
The structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide suggests potential anticancer activity. Pyrazoles have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways.
Anti-inflammatory Effects
Pyrazole derivatives have also demonstrated anti-inflammatory properties. Certain compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential in treating inflammatory diseases.
Study on Mycobacterium tuberculosis
A notable study investigated the efficacy of pyrazole derivatives against Mycobacterium tuberculosis (Mtb). Compounds were screened against Mtb strains, demonstrating significant inhibitory activity compared to standard treatments.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of pyrazole derivatives. Compounds exhibited comparable efficacy to established anti-inflammatory drugs like dexamethasone in reducing TNF-α levels in vitro.
Summary of Findings
The compound this compound shows promise in various therapeutic areas due to its diverse biological activities:
- Antimicrobial Activity : Effective against multiple bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Modulates inflammatory cytokines.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole and pyrazole rings participate in aromatic substitution reactions. Key observations include:
-
Thiazole C4 position : Reacts with nucleophiles (e.g., amines, alkoxides) under basic conditions (NaOH/DMF, 80°C) to form substituted derivatives.
-
Pyrazole N1 position : Undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, yielding N-alkylated products.
Example Reaction :
Conditions: Ethanol, reflux, 12 h.
Oxidation
-
Ethyl linker : The ethylene group (-CH₂-CH₂-) oxidizes to a ketone (-CO-) using KMnO₄/H₂SO₄ under reflux.
-
Pyrazole ring : Resists oxidation under mild conditions but degrades with strong oxidants like CrO₃.
Reduction
-
Carboxamide group : Reduced to amine using LiAlH₄ in THF, yielding N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-methylamine .
Hydrolysis Reactions
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Catalyst |
|---|---|---|
| 6M HCl, reflux | 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | H⁺ |
| NaOH (10%), 100°C | Corresponding sodium carboxylate | OH⁻ |
Yields: 70–85% depending on reaction time.
Cyclocondensation and Ring Formation
The compound participates in cyclization reactions to form fused heterocycles:
-
With thioureas : Forms thiazolo[5,4-d]pyrimidines in ethanol under reflux .
-
With α-bromo ketones : Produces pyrazolothiazole derivatives via Hantzsch thiazole synthesis .
Representative Reaction :
Conditions: EtOH, triethylamine, 70°C .
Coupling Reactions
-
Suzuki-Miyaura coupling : The brominated thiazole intermediate reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst.
-
Buchwald-Hartwig amination : Introduces aryl amines at the thiazole C2 position with Pd₂(dba)₃/Xantphos.
Sulfonation and Sulfonamide Formation
-
Reacts with sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) in pyridine to form sulfonamide derivatives.
Example:
Yield: 78% after column chromatography.
Spectroscopic Characterization Data
Key analytical data for reaction products:
| Reaction Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Oxidation (ketone) | 1715 (C=O) | 2.8 (s, 2H, CH₂CO) |
| Hydrolysis (acid) | 1680 (COOH) | 12.1 (s, 1H, COOH) |
| Alkylation (N-methyl) | N/A | 3.4 (s, 3H, NCH₃) |
Comparative Reactivity Insights
-
Thiazole vs. pyrazole rings : Thiazole exhibits higher electrophilicity due to the electron-withdrawing sulfur atom, making C4 more reactive toward nucleophiles .
-
Methoxy group stability : The 3-methoxy substituent on the pyrazole ring remains intact under most conditions but demethylates with BBr₃ in CH₂Cl₂.
This compound’s multifunctional design enables modular derivatization, positioning it as a versatile scaffold in medicinal chemistry and materials science. Experimental protocols and mechanistic insights are consistent with trends observed in analogous pyrazole-thiazole hybrids .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Carboxamide Families
The compound shares structural motifs with pyrazole- and thiazole-containing carboxamides, which are prevalent in drug discovery. Below is a comparative analysis with key analogues:
Functional Group Analysis
- Pyrazole-Thiazole Hybrid vs. In contrast, the pyrazolo[3,4-b]pyridine analogue offers a larger aromatic system, which may improve π-π stacking interactions but reduce solubility.
- Substituent Effects : The methoxy group in the target compound could modulate electron density and metabolic stability compared to the ethyl and phenyl groups in the analogue .
Pharmacological and Physicochemical Predictions
- LogP and Solubility : The thiazole-containing target (predicted LogP ~2.5) is likely less lipophilic than the pyrazolo-pyridine analogue (LogP ~3.1), suggesting better aqueous solubility.
- Bioactivity : Both compounds are hypothesized to target ATP-binding pockets in kinases due to their carboxamide and heterocyclic frameworks. However, the analogue has demonstrated preliminary activity in kinase inhibition assays (specific data undisclosed), while the target compound lacks reported experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
